2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-
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Overview
Description
2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves constructing the benzofuran ring through various methods such as free radical cyclization, proton quantum tunneling, and microwave-assisted synthesis . For 2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl-, a common synthetic route may involve the cyclization of appropriate precursors under controlled conditions to form the benzofuran core, followed by functionalization to introduce the acetyloxy and trimethyl groups.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and selectivity. The use of catalysts such as palladium or copper in combination with suitable ligands can facilitate the formation of the benzofuran ring and subsequent functionalization steps . These methods are optimized for large-scale production, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzofuranacetic acid, 5-(acetyloxy)-2,3-dihydro-4,6,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its antimicrobial and anticancer properties.
Uniqueness
Its trimethyl and acetyloxy groups may enhance its stability, solubility, and bioactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C15H18O5 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(5-acetyloxy-4,6,7-trimethyl-1,3-dihydro-2-benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C15H18O5/c1-7-8(2)15(20-10(4)16)9(3)11-6-19-12(14(7)11)5-13(17)18/h12H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
CEMTVTKHZXRONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(OC2)CC(=O)O)C)OC(=O)C)C |
Origin of Product |
United States |
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